Ethyl 4-chlorobenzoate
Overview
Description
Ethyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 4-chlorobenzoate serves as a significant intermediate in organic synthesis, particularly in the synthesis of complex molecules due to its reactivity and structural utility. For example, it has been utilized in the synthesis of ethyl 4-hydrazinobenzoate hydrochloride, a compound characterized through various spectroscopic methods and X-ray diffraction, revealing its potential in further chemical transformations and applications in material science (Restrepo et al., 2019).
Biocatalysis and Enantioselective Synthesis
In the realm of biocatalysis, this compound derivatives, such as ethyl (S)-4-chloro-3-hydroxybutanoate ester, are crucial precursors for the synthesis of chiral drugs. These derivatives are synthesized through asymmetric reduction, showcasing the importance of this compound in producing enantiopure intermediates for pharmaceutical applications, including the production of statins, highlighting advancements in biotechnological synthesis methods for optically pure compounds (Ye et al., 2011).
Environmental Biodegradation
Research on this compound and its related compounds extends into environmental science, where studies on biodegradation pathways have shown the aerobic degradation of related chlorinated compounds by specific microorganisms. This degradation results in the formation of 4-chlorobenzoic acid, indicating a potential pathway for the environmental remediation of chlorinated organic pollutants (Nadeau et al., 1994).
Polymerization and Material Science
This compound-related compounds play a role in polymer science, particularly in the study of free radical polymerization kinetics. These studies have implications for designing and synthesizing new polymeric materials with specific properties, such as improved stability or functionality, showcasing the versatility of this compound derivatives in material science and engineering (Furuncuoglu et al., 2010).
Microfluidic Synthesis
Innovative synthesis methods involving this compound derivatives, such as the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in microfluidic chip reactors, demonstrate the integration of chemical synthesis with advanced technological platforms. These methods offer precision and efficiency in producing pharmaceutical intermediates, highlighting the compound's role in modern synthetic chemistry and pharmaceutical manufacturing (Kluson et al., 2019).
Mechanism of Action
Target of Action
Ethyl 4-chlorobenzoate is a chemical compound with the molecular formula C9H9ClO2 It’s known that esters like this compound can undergo reactions such as hydrolysis and condensation .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an ester. Ester compounds can participate in a variety of chemical reactions. For instance, this compound can undergo a Claisen condensation reaction , a process where one ester molecule reacts with another to form a β-keto ester product .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reaction it undergoes. In the case of a Claisen condensation, the resulting β-keto ester can participate in various biochemical pathways, potentially affecting the synthesis of other compounds .
Pharmacokinetics
Like other esters, it’s likely that this compound can be absorbed and distributed in the body, metabolized (often through hydrolysis), and eventually excreted .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. As a result of a Claisen condensation, for example, the formation of a β-keto ester could potentially influence the synthesis of other bioactive compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and extent of its reactions (such as hydrolysis or condensation) can be affected by factors like temperature, pH, and the presence of other reactive substances .
Properties
IUPAC Name |
ethyl 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBYCMPOFNRISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064631 | |
Record name | Benzoic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-27-5 | |
Record name | Ethyl 4-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7335-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-chlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-chloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 4-chlorobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE48T446WC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Ethyl 4-chlorobenzoate in organic synthesis?
A1: this compound serves as a key starting material for synthesizing various heterocyclic compounds, particularly 1,3,4-oxadiazole derivatives. [, , ] These derivatives exhibit a range of biological activities, making them attractive targets for pharmaceutical development. For instance, researchers have utilized this compound to prepare novel N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide, demonstrating their potential as antimicrobial agents. [] Furthermore, it acts as a precursor in the synthesis of 4-thiazolidinones, another class of compounds with notable antibacterial properties. []
Q2: How does the chlorine atom in this compound influence its reactivity?
A2: The chlorine atom, being an electron-withdrawing group, influences the reactivity of this compound in several ways. In the synthesis of 1,3,4-oxadiazole derivatives, the electron-withdrawing nature of the chlorine atom facilitates the nucleophilic attack of hydrazides on the ester group, leading to the formation of the desired heterocyclic ring system. [] This electron-withdrawing effect also plays a role in the Raman spectroscopic behavior of dithioester derivatives derived from this compound when bound to enzymes like 4-chlorobenzoyl coenzyme A (CoA) dehalogenase. []
Q3: Can you elaborate on the spectroscopic characterization of this compound and its derivatives?
A3: this compound and its derivatives are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , ] For example, in the synthesis of N-benzoyl-N'-(4-chlorobenzamido) thiourea, researchers employed IR, 1H NMR, 13C NMR, and elemental analysis to confirm the structure of the target compound. [] These techniques provide valuable information about the compound's structure, purity, and functional groups.
Q4: Has computational chemistry been used in research involving this compound?
A4: Yes, computational methods have been employed to study this compound and its derivatives. In investigations concerning the interaction of dithioester analogs of this compound with the enzyme dehalogenase, researchers utilized density functional theory (DFT) calculations to understand the structural features and vibrational modes of these molecules. [] These calculations provided insights into the conformational preferences of the dithioester analogs and their binding interactions with the enzyme's active site.
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